N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBPPPEUWGNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized chromene derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects in various diseases:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study demonstrated a significant reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound.
- Antioxidant Properties : The compound has shown strong radical scavenging activity in vitro, comparable to established antioxidants like ascorbic acid. This property is crucial for protecting cells from oxidative stress.
- Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it induced apoptosis and inhibited proliferation in MCF-7 breast cancer cells and A549 lung cancer cells at micromolar concentrations .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : It can bind to specific receptors in cells, altering their signaling pathways and leading to therapeutic effects.
Industrial Applications
In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials and chemical products in various industries.
Anti-inflammatory Activity Study
A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:
| Concentration (μM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 120 | 180 |
| 50 | 90 | 150 |
| 100 | 60 | 100 |
Results indicated a significant reduction in pro-inflammatory cytokines at higher concentrations of the compound.
Antioxidant Activity Evaluation
In vitro assays using DPPH and ABTS methods revealed that this compound exhibited strong radical scavenging activity:
| Method | IC50 (μM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results suggest that the compound has potential as an antioxidant agent.
Anticancer Activity Assessment
A series of experiments on different cancer cell lines demonstrated that this compound induced apoptosis:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
| PC-3 | 20 |
This data indicates the compound's potential as an anticancer agent across multiple cancer types .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Key Structural Differences :
- Substituent : The phenyl group bears a trifluoromethyl (-CF₃) group instead of fluorine.
- Chromene Core : Fully unsaturated 2H-chromene (lacking the 3,4-dihydro modification).
Implications :
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide
Key Structural Differences :
- Additional Groups: Introduction of an 8-hydroxy and 2-imino moiety on the chromene core.
- Chromene Saturation : Unsaturated 2H-chromene.
Implications :
- The imino group (C=N) alters conjugation and electronic distribution, which may shift reactivity or binding kinetics compared to the dihydrochromene analog .
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Key Structural Differences :
- Substituents: Methoxy (-OCH₃) at the phenyl ortho-position and an imino-linked trifluoromethylphenyl group.
- Chromene Core : Unsaturated 2H-chromene.
Implications :
- Methoxy’s electron-donating nature counterbalances the electron-withdrawing -CF₃, creating a polarized electronic profile.
3-Chloro-N-phenyl-phthalimide
Key Structural Differences :
- Core Structure : Phthalimide (isoindoline-1,3-dione) vs. chromene-carboxamide.
- Substituent : Chlorine at the phthalimide’s 3-position.
Implications :
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
Key Structural Differences :
- Core Structure : Thiophene-carboxamide vs. chromene-carboxamide.
- Substituents : Pyrrol-1-yl and 3,4-dimethoxyphenyl groups.
Implications :
- The dimethoxyphenyl group enhances steric bulk and electron density, which may influence binding to hydrophobic pockets .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Electronic Effects | Potential Biological Implications |
|---|---|---|---|---|
| N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | 3,4-dihydro-2H-chromene | 3-fluorophenyl | Moderate electron-withdrawing (F) | Balanced solubility and target affinity |
| N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide | 2H-chromene | 3-CF₃ | Strong electron-withdrawing (-CF₃) | High lipophilicity, possible toxicity |
| N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide | 2H-chromene | 8-OH, 2-imino | Polar (OH), conjugated (C=N) | Enhanced hydrogen bonding, altered kinetics |
| N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | 2H-chromene | 2-OCH₃, imino-linked 3-CF₃ | Electron-donating (OCH₃), bulky (imino) | Steric hindrance, polarized binding |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Cl | Electron-withdrawing (Cl) | Rigid core, potential enzyme inhibition |
| N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide | Thiophene | 3,4-OCH₃, pyrrol-1-yl | Electron-rich (OCH₃, pyrrole) | Thiophene-specific redox activity |
Biological Activity
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 283.25 g/mol. The synthesis typically involves the reaction of 3-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It has been shown to modulate receptor functions, which can influence cellular signaling cascades and physiological responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound has also shown antimicrobial properties. It was tested against various bacterial strains, exhibiting significant activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Moderate anticancer activity | Chlorine substituent affects reactivity |
| N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Antimicrobial properties | Different fluorine positioning |
| N-(3-bromophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Low cytotoxicity | Bromine's larger atomic size impacts binding |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against cancer cell lines, it was found to induce apoptosis in HT29 cells significantly. The study reported an IC50 value of approximately 10 µM, indicating strong antiproliferative effects compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6 levels.
Q & A
Q. What are the established synthetic routes for N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as cyclization of chromene precursors followed by carboxamide coupling. Key steps include:
- Cyclization : Formation of the dihydrochromene backbone using acid- or base-catalyzed conditions .
- Carboxamide coupling : Reaction of the chromene intermediate with 3-fluoroaniline via EDC/HOBt-mediated amidation, ensuring stoichiometric control to avoid side products . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature (40–60°C for amidation), and catalyst selection (e.g., DMAP for enhanced efficiency) .
Q. How is the stereochemistry and structural integrity of the compound validated post-synthesis?
Structural confirmation employs:
- X-ray crystallography : Resolves stereochemical details (e.g., Z/E configuration at imine groups) and crystallographic packing .
- NMR spectroscopy : 1H/13C NMR verifies substituent positions, with fluorine-19 NMR confirming the fluorophenyl group’s electronic environment .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>95%) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC50 calculations .
- Antimicrobial susceptibility testing : Broth microdilution (MIC determination) against Gram-positive/negative pathogens .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
- Autoradiography/PET imaging : Use radiolabeled analogs (e.g., 18F isotopes) to track in vivo target engagement .
Q. What computational methods are suitable for elucidating its mechanism of action?
Advanced approaches involve:
- Molecular docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
- MD simulations : Analyze ligand-receptor dynamics over 100+ ns trajectories to assess stability .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity trends .
Q. How can synthesis yields be improved while maintaining enantiomeric purity?
Yield optimization strategies:
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediates .
- Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., cyclization) .
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
Q. What analytical techniques address contradictions in spectroscopic data?
Conflicting NMR/IR results require:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
- DFT calculations : Simulate IR/NMR spectra to match experimental data .
Methodological Considerations
Q. How should researchers design dose-response studies to minimize off-target effects?
- Dose range : Test 0.1–100 μM, using logarithmic increments to capture EC50/IC50 accurately .
- Counter-screening : Include unrelated targets (e.g., GPCRs) to assess selectivity .
- Cellular context : Use primary cells alongside immortalized lines to evaluate tissue-specific toxicity .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions .
- Forced degradation studies : Expose to heat/light and quantify degradants using stability-indicating HPLC .
Data Interpretation and Reproducibility
Q. How can batch-to-batch variability in biological activity be mitigated?
- Strict QC protocols : Require ≥95% purity (HPLC) and identical 1H NMR profiles for all batches .
- Bioassay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize results .
- Collaborative validation : Share samples with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
